Double nucleophilic attack on isocyanide carbon: a synthetic strategy for 7-aza-tetrahydroindoles†

Chemical Communications Pub Date: 2012-10-31 DOI: 10.1039/C2CC35896D

Abstract

A novel and efficient route for the synthesis of 7-aza-tetrahydroindoles from N-aryl/alkyl-alkenoylacetamides and ethyl isocyanoacetate is described. A mechanism, involving a stepwise [3+2] cycloaddition–intramolecular aza-Michael addition cascade, is proposed that explains the origin of the double nucleophilic attack on the isocyanide carbon atom.

Graphical abstract: Double nucleophilic attack on isocyanide carbon: a synthetic strategy for 7-aza-tetrahydroindoles
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